methyl 5-(((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a triazole ring. Key structural elements include:
- A 3-(4-fluorobenzyl) substituent on the triazole ring, which introduces fluorine’s electronegative and hydrophobic properties.
- The furan ring with a methyl ester group, enhancing solubility and metabolic stability compared to free carboxylic acids.
This compound is hypothesized to exhibit bioactivity in kinase inhibition or anticancer pathways due to structural similarities with triazolo-pyrimidine derivatives studied in medicinal chemistry .
Properties
IUPAC Name |
methyl 5-[[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O3S/c1-26-18(25)14-7-6-13(27-14)9-28-17-15-16(20-10-21-17)24(23-22-15)8-11-2-4-12(19)5-3-11/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSAFFQQWWTOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many drugs with structural similarity to dna bases such as adenine and guanine, which is a characteristic of this compound, are effective in their action.
Mode of Action
Compounds with similar structures often interact with their targets through hydrogen bonding, given their solubility, polarity, lipophilicity, and hydrogen bonding capacity properties.
Biochemical Pathways
Compounds with similar structures have been found to possess various bioactivities, including antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities.
Pharmacokinetics
The structural features of this compound, such as its solubility, polarity, and lipophilicity, suggest that it may have favorable pharmacokinetic properties.
Biological Activity
Methyl 5-(((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 357.39 g/mol. The structure features a furan ring, a triazolo-pyrimidine moiety, and a thioether linkage which are critical for its biological interactions.
Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound exhibit inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Inhibitors of PARP are particularly valuable in cancer therapy as they can enhance the effects of DNA-damaging agents by preventing cancer cells from repairing their DNA .
Anticancer Activity
Studies have shown that related triazolo-pyrimidine derivatives demonstrate significant anticancer activity. For instance, compounds with similar structures have been reported to exhibit IC50 values in the micromolar range against various cancer cell lines, indicating their potential as chemotherapeutic agents .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
- Breast Cancer Treatment : In a study involving MCF-7 breast cancer cells, this compound demonstrated significant inhibition of PARP activity and increased apoptosis markers (Caspase 3/7 activation). This suggests a potential role in enhancing the efficacy of existing chemotherapeutic agents .
- Antiviral Applications : Another study explored the antiviral properties of similar pyrimidine derivatives. The results indicated that these compounds could inhibit viral replication in vitro, making them candidates for further development as antiviral therapeutics .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Triazolo-Pyrimidine Derivatives
Key Findings
A. Triazolo[4,5-d]Pyrimidine vs. Thiazolo[4,5-d]Pyrimidine
- Core Heterocycle : The triazolo-pyrimidine core (target and ) offers nitrogen-rich sites for hydrogen bonding, whereas the thiazolo-pyrimidine () contains sulfur, which may enhance hydrophobic interactions .
- Bioactivity: Thiazolo-pyrimidines in show anticancer activity via thioxo and chromenone groups, while triazolo-pyrimidines are associated with kinase inhibition due to their electron-deficient cores .
B. Substituent Effects
’s 4-(trifluoromethyl)benzylthio group introduces strong lipophilicity, likely enhancing membrane permeability but risking metabolic instability .
R2 Group :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
